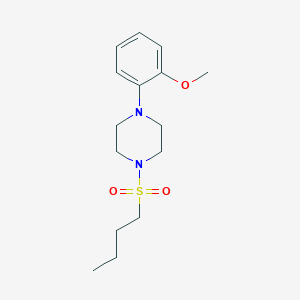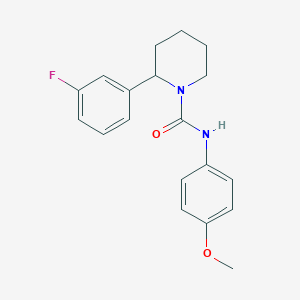![molecular formula C15H24O3 B5432691 (4,6,8-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl propionate](/img/structure/B5432691.png)
(4,6,8-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,6,8-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl propionate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (4,6,8-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl propionate is not fully understood. However, studies have shown that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine, which is important for memory and learning.
Biochemical and Physiological Effects:
Studies have shown that this compound may have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. However, further research is needed to fully understand the effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4,6,8-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl propionate in lab experiments is its potential to inhibit the growth of cancer cells and as a potential treatment for Alzheimer's disease. However, one limitation is that the mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on (4,6,8-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl propionate. One direction is to further investigate its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Another direction is to explore its insecticidal properties and potential use in agriculture. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
In conclusion, this compound is a chemical compound that has been studied for its potential applications in various fields. While its mechanism of action is not fully understood, studies have shown that it may have a range of biochemical and physiological effects. Further research is needed to fully understand the potential of this compound and its limitations.
Synthesemethoden
The synthesis of (4,6,8-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl propionate involves the reaction of 2,2,6-trimethyl-1,3-dioxan-4-ol with methyl propionate in the presence of a catalyst. The resulting product is a colorless liquid with a characteristic odor.
Wissenschaftliche Forschungsanwendungen
(4,6,8-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl propionate has been studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated for its ability to inhibit the growth of cancer cells and as a potential treatment for Alzheimer's disease. In the field of agriculture, it has been studied for its insecticidal properties.
Eigenschaften
IUPAC Name |
(4,6,8-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c1-5-14(16)18-9-15-7-13(12(4)17-8-15)10(2)6-11(15)3/h6,11-13H,5,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWHSBTYFLJKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC12CC(C(OC1)C)C(=CC2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B5432615.png)

![1-{2-[3-(2-methoxyphenoxy)azetidin-1-yl]-1-methyl-2-oxoethyl}-1H-1,2,4-triazole](/img/structure/B5432629.png)
![(1R*,2R*,4R*)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5432632.png)
![N-[4-(aminocarbonyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5432635.png)
![allyl 4-[5-({1-[4-(aminosulfonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoate](/img/structure/B5432642.png)
![4-oxo-4-[(4-oxo-4H-thieno[3,4-c]chromen-3-yl)amino]butanoic acid](/img/structure/B5432648.png)
![N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5432653.png)
![N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]nicotinamide](/img/structure/B5432662.png)

![N-(5-methyl-2-pyridinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5432673.png)

![7-{5-[(4-methyl-1-piperidinyl)methyl]-2-furoyl}-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5432693.png)
![N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5432698.png)